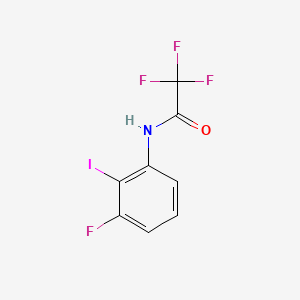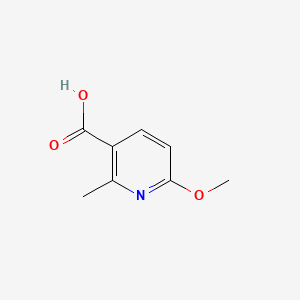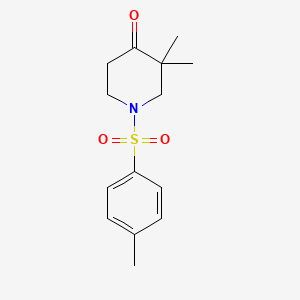
1,3-DIETHYLBENZENE-D14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,3-Diethylbenzene-D14, also known as Benzene, 1,3-diethyl-, is a chemical compound with the molecular formula C10H14 . It has a molecular weight of 148.30 g/mol . It is a natural product found in Zingiber officinale .
Synthesis Analysis
1,3-Diethylbenzene is used in a mixture with methyl and/or ethyl biphenyls as a low-temperature heat transfer fluid . It can be dehydrogenated to give divinylbenzene (DVB), which is used in the production of crosslinked polystyrene .Molecular Structure Analysis
The IUPAC name for 1,3-Diethylbenzene-D14 is 1,2,3,5-tetradeuterio-4,6-bis (1,1,2,2,2-pentadeuterioethyl)benzene . The InChI is InChI=1S/C10H14/c1-3-9-6-5-7-10 (4-2)8-9/h5-8H,3-4H2,1-2H3 .Chemical Reactions Analysis
1,3-Diethylbenzene can be dehydrogenated to give divinylbenzene (DVB): C6H4(C2H5)2 → C6H4(C2H3)2 + 2 H2 . DVB is used in the production of crosslinked polystyrene .Physical And Chemical Properties Analysis
1,3-Diethylbenzene-D14 has a molecular weight of 148.30 g/mol . It has a XLogP3 of 3.9, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Safety and Hazards
1,3-Diethylbenzene-D14 is classified as a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding contact with skin, eyes, and clothing, keeping away from heat and sources of ignition, not ingesting, not breathing vapors or spray mist, and handling in accordance with good industrial hygiene and safety practice .
Relevant Papers One relevant paper titled “Selective Production of 1,3‐Diethylbenzene by Electrocatalytic …” proposes a novel procedure for the selective production of 1,3-diethylbenzene (m-DEB) by the electrocatalytic hydrocracking of bamboo lignin in alkaline solution .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-DIETHYLBENZENE-D14 involves the alkylation of benzene-D6 with ethyl-D5 bromide using a strong base and a palladium catalyst.", "Starting Materials": [ "Benzene-D6", "Ethyl-D5 Bromide", "Sodium Hydroxide", "Palladium Catalyst (e.g. Palladium on Carbon)" ], "Reaction": [ "Add benzene-D6, ethyl-D5 bromide, and sodium hydroxide to a reaction vessel", "Add a palladium catalyst to the reaction vessel", "Heat the reaction mixture to 100-120°C and stir for several hours", "Allow the mixture to cool and then filter off the solid catalyst", "Extract the organic layer with a suitable solvent (e.g. diethyl ether) and dry over anhydrous magnesium sulfate", "Rotary evaporate the solvent to obtain the crude product", "Purify the product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate)" ] } | |
CAS-Nummer |
1219803-40-3 |
Produktname |
1,3-DIETHYLBENZENE-D14 |
Molekularformel |
C10H14 |
Molekulargewicht |
148.307 |
IUPAC-Name |
1,2,3,5-tetradeuterio-4,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D |
InChI-Schlüssel |
AFZZYIJIWUTJFO-NFUPRKAOSA-N |
SMILES |
CCC1=CC(=CC=C1)CC |
Synonyme |
1,3-DIETHYLBENZENE-D14 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B577700.png)
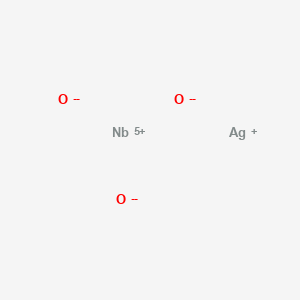
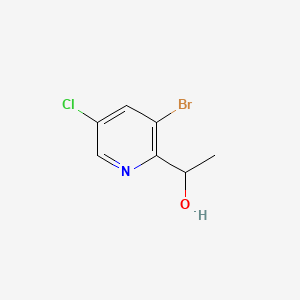
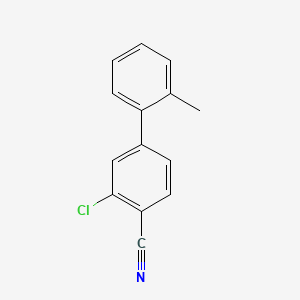
![7-Chloro-4-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577707.png)
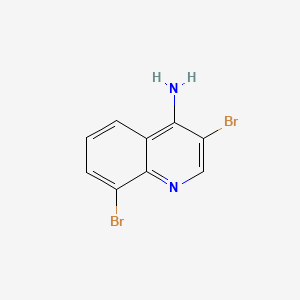
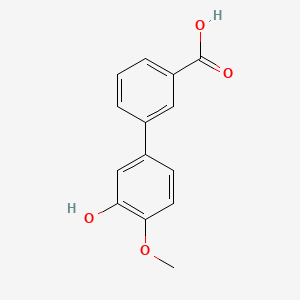
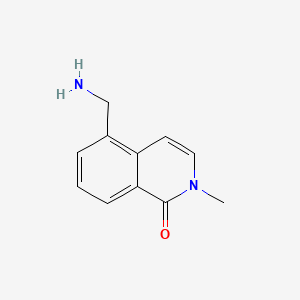
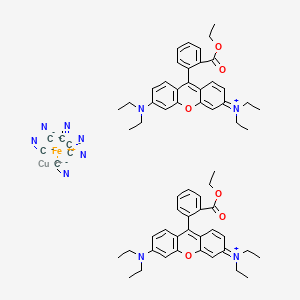
![3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577714.png)
